molecular formula C13H18ClNO2 B2793603 Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride CAS No. 2241140-84-9

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride

Cat. No.: B2793603
CAS No.: 2241140-84-9
M. Wt: 255.74
InChI Key: MBDKNWJCKMYEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield . These methods are advantageous for large-scale synthesis due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory effects.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its diverse biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory properties.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neuroprotective effects.

Uniqueness

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which enhance its solubility, stability, and biological activity. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)5-3-10-2-4-12-9-14-7-6-11(12)8-10;/h2,4,8,14H,3,5-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDKNWJCKMYEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC2=C(CNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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